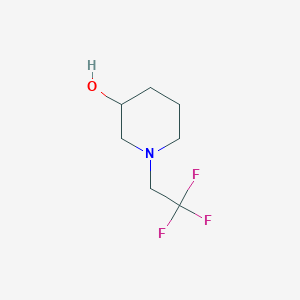

1-(2,2,2-Trifluoroethyl)piperidin-3-ol

Overview

Description

Synthesis Analysis

TFEP can be synthesized through the reaction of 2,2,2-trifluoroethylamine with a piperidinone derivative. The reaction is typically carried out in the presence of a Lewis acid catalyst, such as aluminum trichloride or boron trifluoride. The resulting product is purified by recrystallization or column chromatography.Molecular Structure Analysis

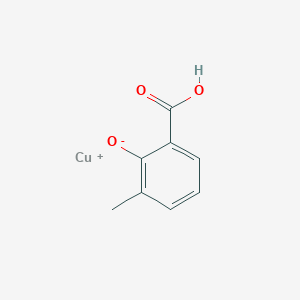

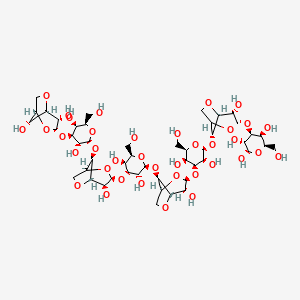

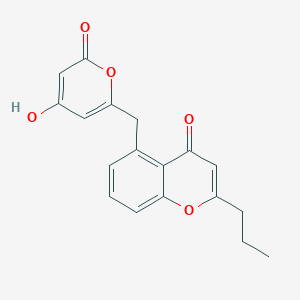

The molecular formula of TFEP is C7H12F3NO. The InChI code is 1S/C7H12F3NO/c8-7(9,10)5-11-3-1-2-6(12)4-11/h6,12H,1-5H2.Chemical Reactions Analysis

TFEP is often used as an organic synthesis intermediate, especially in the pharmaceutical field . Due to its ability to promote chemical reactions, it is commonly used in drug synthesis .Physical And Chemical Properties Analysis

TFEP is a white to light yellow crystalline solid that is soluble in water and organic solvents. Its molecular weight is 183.17 g/mol. TFEP has a melting point of 70-73°C and a boiling point of 224-227°C. It is a stable compound, but it can undergo hydrolysis under acidic or basic conditions, resulting in the formation of its corresponding piperidine and trifluoroacetic acid.Scientific Research Applications

Synthesis and Chemical Properties

1-(2,2,2-Trifluoroethyl)piperidin-3-ol serves as a versatile intermediate in the synthesis of various fluorinated compounds, which are crucial in medicinal chemistry and material science. The trifluoromethyl group imparts unique physical and chemical properties to molecules, including increased lipophilicity, metabolic stability, and bioavailability. For instance, the compound has been employed in the stereoselective rearrangement of (trifluoromethyl)prolinols to enantioenriched 3-substituted 2-(trifluoromethyl)piperidines, showcasing its utility in the synthesis of complex fluorinated piperidines with potential pharmacological activities (Rioton et al., 2015). Additionally, its application in creating rigid analogues of SSRIs underscores its importance in drug design, highlighting the synthesis of compounds with fluoxetine-like antidepressant activity (Kumar et al., 2004).

Catalysis and Ring Transformations

The compound also finds application in catalysis and ring transformations, contributing to the development of new methodologies for constructing heterocycles. For example, a Pd-catalyzed [4 + 2] annulation approach utilizes similar structures to synthesize fluorinated N-heterocycles, which are valuable scaffolds in pharmaceuticals and agrochemicals (García-Vázquez et al., 2021). Furthermore, research into the stereodynamics of N-trifyl substituted 1,4-diheterocyclohexanes has provided insight into the behavior of such compounds under various conditions, revealing potential applications in material science and drug development (Shainyan et al., 2008).

Antituberculosis Activity

The discovery of piperidinol analogs with anti-tuberculosis activity exemplifies the therapeutic potential of 1-(2,2,2-Trifluoroethyl)piperidin-3-ol derivatives. A novel piperidinol was identified through screening, leading to the development of compounds demonstrating good anti-tuberculosis activity, although further optimization was needed due to observed side effects (Sun et al., 2009).

Material Science and Polymerization

In material science, derivatives of 1-(2,2,2-Trifluoroethyl)piperidin-3-ol have been explored as radical initiators for thermal polymerization, illustrating the compound's utility beyond biomedical applications. Such initiators show promise for use in various polymerization processes, indicating their versatility in chemical manufacturing and material engineering (Kang et al., 2019).

Safety and Hazards

TFEP is generally safe under normal use conditions, but like all chemicals, it should be used and stored correctly to avoid potential hazards . Contact with skin or inhalation of high concentrations of TFEP may cause irritation or allergies . Therefore, appropriate personal protective equipment (such as gloves, goggles, protective clothing, etc.) should be worn during use, and good ventilation should be ensured . In case of accidental contact or ingestion, wash immediately or seek medical treatment .

properties

IUPAC Name |

1-(2,2,2-trifluoroethyl)piperidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F3NO/c8-7(9,10)5-11-3-1-2-6(12)4-11/h6,12H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAJQGAAJAKJJBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,2,2-Trifluoroethyl)piperidin-3-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine](/img/structure/B1464056.png)

![1-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-azaspiro[2.5]octane hydrochloride](/img/structure/B1464058.png)

![[2-(4-Methoxyphenyl)-1-methylpiperidin-3-yl]methanamine](/img/structure/B1464060.png)

![1-[(6-methoxypyridin-3-yl)methyl]-1H-1,3-benzodiazol-2-amine](/img/structure/B1464064.png)

![1-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]piperazine hydrochloride](/img/structure/B1464076.png)